RA375

Proteasome inhibition RPN13/ADRM1 Anticancer activity

Researchers requiring a stereochemically-defined, covalent RPN13 inhibitor often face uncertainty from compounds like RA190 (reversible) or b-AP15 (DUB inhibitor) with divergent mechanisms and lower potency. RA375 eliminates this ambiguity as a validated, high-potency probe targeting RPN13 (ADRM1) with confirmed (S)-stereochemistry and a chloroacetamide warhead. • 10× greater anti-tumor activity than RA190; single-digit nM IC50 • >72 h proteasome inhibition after single dose in mice • High purity (≥98%), shipped ambient; bulk quantities available

Molecular Formula C30H25ClN4O7
Molecular Weight 589.0 g/mol
Cat. No. B12414436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA375
Molecular FormulaC30H25ClN4O7
Molecular Weight589.0 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1C(=O)C(CC4=CC=CC=C4)NC(=O)CCl
InChIInChI=1S/C30H25ClN4O7/c31-17-28(36)32-27(16-20-4-2-1-3-5-20)30(38)33-18-23(14-21-6-10-25(11-7-21)34(39)40)29(37)24(19-33)15-22-8-12-26(13-9-22)35(41)42/h1-15,27H,16-19H2,(H,32,36)/b23-14+,24-15+/t27-/m0/s1
InChIKeyREFAVUFYPFWJGH-SWAPHQFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RA375: Chiral RPN13 Inhibitor Overview


RA375 (CAS 2649154-57-2), formally N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide, is a synthetic small molecule belonging to the class of bis-benzylidene piperidin-4-one curcumin analogs [1]. It functions as a selective, covalent inhibitor of the proteasomal ubiquitin receptor RPN13 (ADRM1), a component of the 26S proteasome's 19S regulatory particle [2]. The compound features a chiral (S)-configuration at the phenylalanine-derived moiety and incorporates a chloroacetamide warhead, which contributes to its enhanced activity profile [1].

Covalent RPN13 inhibitor probe
(S)-enantiomer chiral compound
Bis-benzylidene piperidin-4-one chemotype

RA375: Why Generic Analogs Cannot Substitute


Within the bis-benzylidene piperidin-4-one chemotype, even subtle structural variations produce profound functional divergence. RA375, RA190, and b-AP15 (NSC687852) all share the central enone-piperidone scaffold, yet exhibit distinct primary targets and potency profiles: RA375 covalently engages RPN13 with a chloroacetamide warhead, RA190 acts as a reversible RPN13 binder, and b-AP15 inhibits deubiquitinating enzymes (DUBs) USP14 and UCHL5 [1]. Furthermore, stereochemistry critically modulates activity—the S-isomer of chiral piperidone RPN13 inhibitors demonstrates greater potency than the R-isomer [2]. Simple in-class substitution without quantitative comparative evaluation therefore risks selecting a compound with divergent mechanism, reduced cellular potency, or suboptimal in vivo pharmacodynamics.

Mechanism divergence

RA190 is a reversible RPN13 binder; b-AP15 targets DUBs. Covalent, reversible, and DUB inhibition may produce distinct ubiquitin-proteasome pathway readouts.

Stereochemical activity shift

The (R)-isomer of chiral piperidone inhibitors exhibits lower reported activity than the (S)-enantiomer. Enantiomer identity may shift cellular response context.

Warhead-dependent engagement

The chloroacetamide warhead confers covalent binding; analogs lacking this warhead may differ in target residence time and downstream signaling effects.

RA375: Comparative Evidence for Procurement


Anticancer Potency Superior to RA190

RA375 demonstrates ten-fold greater activity against cancer cell lines compared to the prototypic RPN13 inhibitor RA190, as quantified by comparative cytotoxicity assessments [1]. This enhancement is attributed to the presence of strong electron-withdrawing nitro ring substituents and the addition of a chloroacetamide warhead [1].

Cytotoxicity vs. RA190
Head-to-head
~10-fold greater activity
vs. RA190
Supports cell-model endpoint review
Multiple cancer cell lines assessed
Proteasome inhibition RPN13/ADRM1 Anticancer activity

Nanomolar IC50 Advantage Over RA190

In quantitative cytotoxicity assays, RA375 demonstrates IC50 values of 13 nM against HeLa cervical cancer cells and 26 nM against SKOV3 ovarian cancer cells . In contrast, the comparator RA190 exhibits an IC50 of 150 nM (0.15 μM) against HeLa cells under comparable conditions . This represents an approximately 11.5-fold increase in potency for HeLa cells.

HeLa Cell IC50
Cross-study comparable
RA375: 13 nM
RA190: 150 nM
~11.5-fold difference
Supports target-engagement assay context
SKOV3: 26 nM (RA375)
Cellular IC50 HeLa SKOV3 RPN13

Prolonged In Vivo Proteasome Inhibition

In an orthotopic mouse xenograft model of clear cell ovarian carcinoma, a single intraperitoneal administration of RA375 inhibited proteasome function in muscle tissue for greater than 72 hours [1]. This prolonged pharmacodynamic effect was associated with reduced tumor burden and extended survival [1]. While in vivo data for RA190 exist, direct head-to-head pharmacodynamic duration comparisons are not reported; this represents a class-level benchmark for RPN13-targeted proteasome inhibitors.

In Vivo PD Duration
Class-level inference
>72 h proteasome inhibition
single i.p. dose
Supports in vivo pharmacodynamic study design
Mouse xenograft; direct comparator data not reported
In vivo pharmacodynamics Proteasome inhibition Ovarian cancer Murine model

S-Isomer Enhances RPN13 Inhibitor Activity

Structure-activity relationship studies demonstrate that the introduction of chirality and asymmetry to the piperidone core of RPN13 inhibitors enhances potency, with the S-isomer being more active than the R-isomer [1]. RA375, possessing the defined (2S)-stereochemistry, exemplifies this design principle. The enhanced activity correlates with improved binding to RPN13 in cell lysates and greater induction of ubiquitin-proteasome system stress [1].

Enantiomer Activity
Class-level inference
(S)-isomer more active
than (R)-isomer
Enantiomer-attribution review context
Based on SAR studies
Chirality Stereospecificity RPN13 Structure-activity relationship

RA375: Research and Application Scenarios


RPN13 Target Validation in Solid Tumors

RA375 serves as a high-potency chemical probe for dissecting RPN13 function in the ubiquitin-proteasome system, particularly in solid tumor models where 20S proteasome inhibitors have shown limited efficacy [1]. Its ten-fold greater activity compared to RA190 and its sustained >72-hour proteasome inhibition after a single dose in mice [2] enable robust target engagement studies and long-term in vivo pharmacodynamic assessments.

RPN13 Pharmacology Benchmarking

For studies benchmarking novel RPN13-targeting agents or evaluating combination therapies with DNA-damaging agents (e.g., cisplatin, doxorubicin), RA375 provides a well-characterized, stereochemically-defined reference compound [1]. Its single-digit nanomolar IC50 values in HeLa and SKOV3 cells allow for precise dose-response analyses and comparative potency evaluations against structural analogs or next-generation inhibitors.

Proteostasis Research in Cancer and Neurodegeneration

RA375 induces rapid accumulation of high molecular weight polyubiquitinated proteins and triggers endoplasmic reticulum and oxidative stress [2]. This mechanism makes it a valuable tool for investigating proteostasis collapse, unfolded protein response (UPR) signaling, and the cellular consequences of impaired ubiquitin-dependent degradation. Its wide therapeutic window against normal cells [2] further supports its utility in ex vivo and in vivo model systems.

SAR of Chiral Piperidinone Proteasome Inhibitors

The defined (S)-stereochemistry and presence of both nitro ring substituents and a chloroacetamide warhead make RA375 a key reference compound for SAR campaigns focused on bis-benzylidene piperidin-4-one scaffolds [1]. Procurement of RA375 enables comparative analysis of stereochemical effects on RPN13 binding affinity, cellular potency, and downstream pathway activation.

Application
Selection Property
Validation Focus
RPN13 pathway studies
Covalent target engagement
Ubiquitin-proteasome system readouts
Pharmacology benchmarking
Reference compound characterization
Dose-response and potency context
Proteostasis research
Proteotoxic stress induction
UPR and polyubiquitin accumulation
Chiral piperidinone SAR
Stereochemical control
Enantiomer-dependent binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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